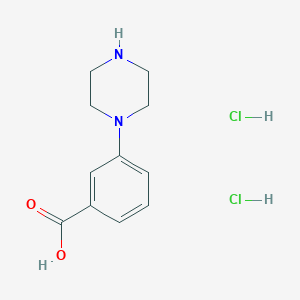

3-Piperazin-1-yl-benzoic acid dihydrochloride

Description

BenchChem offers high-quality 3-Piperazin-1-yl-benzoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-1-yl-benzoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-ylbenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKFNQMCJUDMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazin-1-yl-benzoic acid dihydrochloride is a piperazine-containing benzoic acid derivative of interest in medicinal chemistry and drug development. The presence of the ionizable piperazine and carboxylic acid moieties imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, including solubility, permeability, and target engagement. As a dihydrochloride salt, its properties are further influenced by the counter-ions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, stability, and analytical characterization. Due to the limited availability of experimental data for the dihydrochloride salt (CAS 1187931-15-2), this guide also incorporates data from its free base form, 3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3), and closely related analogues to provide a holistic understanding.

Chemical Identity and Molecular Structure

A thorough understanding of the chemical identity and structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride is fundamental to interpreting its physicochemical properties.

| Property | Value | Source |

| Chemical Name | 3-Piperazin-1-yl-benzoic acid dihydrochloride | - |

| CAS Number | 1187931-15-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 279.17 g/mol | [1] |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl | - |

| InChI Key | (for free base) GHDMVTUOLYXWCO-UHFFFAOYSA-N | [3] |

Molecular Structure:

The molecule consists of a benzoic acid scaffold substituted at the 3-position with a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation, with two chloride ions as counter-ions.

Physicochemical Properties

The interplay of the aromatic ring, the carboxylic acid group, and the protonated piperazine moiety governs the physicochemical profile of this compound.

Physical State and Appearance

The free base, 3-(Piperazin-1-yl)benzoic acid, is described as a white to yellow solid or colorless crystals to a white crystalline powder.[3][4] The dihydrochloride salt is expected to be a crystalline solid.

Melting Point

The melting point is a key indicator of purity and lattice energy.

| Compound Form | Melting Point (°C) | Source |

| Dihydrochloride | >220 | [1] |

| Free Base | 210-213 | [4] |

The higher melting point of the dihydrochloride salt compared to the free base is anticipated due to the strong ionic interactions within the crystal lattice.

Solubility

Solubility is a critical parameter for drug delivery and formulation.

-

Free Base (3-(Piperazin-1-yl)benzoic acid):

-

Dihydrochloride Salt:

-

The dihydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base due to the presence of the charged piperazinium cation.

-

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the equilibrium solubility method.

-

Sample Preparation: An excess amount of the compound is added to a known volume of deionized water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The choice of HPLC is due to its sensitivity and ability to separate the analyte from any potential impurities.

Acidity and Basicity (pKa)

The pKa values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and binding to biological targets. 3-Piperazin-1-yl-benzoic acid is an amphoteric molecule with a carboxylic acid group and two basic nitrogen atoms in the piperazine ring.

-

Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the piperazine substituent at the meta position is expected to have a minor effect on the acidity of the carboxylic acid.

-

Piperazine Nitrogens (pKa₂ and pKa₃): Piperazine itself has two pKa values of approximately 5.35 and 9.73.[5] The substitution on one of the nitrogens with the benzoic acid moiety will influence these values.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a reliable method for determining pKa values.[5]

-

Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points.

The use of a jacketed beaker to maintain a constant temperature is critical as pKa is temperature-dependent.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.

-

LogP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient): This is the effective lipophilicity of an ionizable compound at a specific pH, taking into account all ionic and neutral species. For a compound with multiple ionizable groups, the LogD profile as a function of pH is particularly informative.[6]

Due to the presence of multiple ionizable groups, the LogD of 3-Piperazin-1-yl-benzoic acid dihydrochloride will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic), and the piperazine ring will be partially protonated (cationic), leading to a zwitterionic character that will influence its partitioning behavior.

Experimental Protocol for LogD Determination (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a series of aqueous buffers at different pH values are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the phases.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase at each pH.

Structural and Spectroscopic Characterization

Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecule's conformation.

Crystal Structure

As of the date of this guide, the single-crystal X-ray diffraction structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride has not been reported in the Cambridge Structural Database. However, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals that the piperazine ring adopts a chair conformation.[2][7] It is highly probable that the piperazine ring in the title compound also adopts a similar low-energy chair conformation.

Workflow for Single-Crystal X-ray Diffraction:

Caption: ICH-Compliant Stability Testing Workflow.

Hygroscopicity

Hygroscopicity is the tendency of a solid to take up moisture from the atmosphere. Piperazine and its salts are known to be hygroscopic. [8]The hygroscopicity of 3-Piperazin-1-yl-benzoic acid dihydrochloride should be determined to assess its physical stability and to define appropriate storage and handling conditions.

Experimental Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):

-

Sample Preparation: A small, accurately weighed sample is placed in the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: The relative humidity (RH) is incrementally increased (e.g., from 0% to 90% in 10% steps), and the change in mass is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is incrementally decreased.

-

Data Analysis: A sorption-desorption isotherm is plotted (change in mass vs. RH). The hygroscopicity can then be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Conclusion

3-Piperazin-1-yl-benzoic acid dihydrochloride is a molecule with a rich physicochemical profile dictated by its constituent functional groups. While a complete experimental dataset for the dihydrochloride salt is not yet publicly available, this guide has synthesized the existing information for the free base and related compounds to provide a robust framework for its characterization. The high melting point and expected enhanced aqueous solubility of the dihydrochloride salt make it a potentially more suitable form for pharmaceutical development compared to its free base. Further experimental determination of its pKa, LogD profile, solid-state properties, and stability is essential for a comprehensive understanding and to guide its future applications.

References

-

ChemBK. (2024). 446831-28-3 - Introduction. Retrieved from [Link]

- (No specific reference for this data point in the provided search results)

-

PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. Retrieved from [Link]

-

Oakwood Chemical. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

-

Sunway Pharm Ltd. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

-

PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. DSpace [open.bu.edu]

- 6. uregina.ca [uregina.ca]

- 7. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Synthesis and Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride (CAS Number: 1187931-15-2), a key building block in contemporary drug discovery and development.[1] This document is structured to provide researchers, chemists, and drug development professionals with a robust framework, blending theoretical principles with practical, field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring a reproducible and logically sound scientific narrative.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For 3-Piperazin-1-yl-benzoic acid, the most logical disconnection is at the C-N bond between the benzoic acid ring and the piperazine moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

The retrosynthetic analysis points to two primary starting materials: a 3-halobenzoic acid (such as 3-fluorobenzoic acid or 3-chlorobenzoic acid) and piperazine. The fluorine substituent is often preferred as it is a better leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The final step involves the formation of the dihydrochloride salt to improve stability and solubility.

The Synthetic Pathway: From Starting Materials to Final Product

The synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride is achieved through a two-step process: a nucleophilic aromatic substitution followed by salt formation.

Step 1: Nucleophilic Aromatic Substitution

The core of the synthesis involves the reaction of 3-fluorobenzoic acid with an excess of piperazine. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrofluoric acid (HF) by-product. The reaction is typically performed at an elevated temperature to overcome the activation energy barrier of the SNAr mechanism.

Reaction Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination sequence.

-

Addition: The piperazine nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

-

Elimination: The aromaticity is restored by the elimination of the fluoride ion, yielding the desired 3-(piperazin-1-yl)benzoic acid.

Step 2: Dihydrochloride Salt Formation

The free base, 3-(piperazin-1-yl)benzoic acid, is a zwitterionic compound. To enhance its stability, crystallinity, and aqueous solubility for potential pharmaceutical applications, it is converted into its dihydrochloride salt. This is achieved by treating the purified free base with hydrochloric acid. Both the piperazine nitrogens and the carboxylic acid can be protonated, but typically the two basic nitrogen atoms of the piperazine ring are protonated to form the dihydrochloride salt.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure reaction completion and purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 10.0 g (71.4 mmol) |

| Piperazine | C₄H₁₀N₂ | 86.14 | 30.7 g (356.9 mmol) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As required |

| Isopropanol (IPA) | C₃H₈O | 60.10 | 200 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required |

| Deionized Water | H₂O | 18.02 | As required |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (30.7 g) and DMSO (100 mL). Stir the mixture at room temperature until the piperazine is fully dissolved.

-

Addition of Reactant: Add 3-fluorobenzoic acid (10.0 g) to the solution.

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

-

Work-up and Isolation:

-

Once the reaction is complete (disappearance of the 3-fluorobenzoic acid spot on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold deionized water.

-

Adjust the pH to ~7 using concentrated HCl. The product will precipitate out of the solution.

-

Stir the suspension for 1 hour in an ice bath, then collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 50 mL) to remove excess piperazine and DMSO.

-

Dry the crude 3-(piperazin-1-yl)benzoic acid in a vacuum oven at 60 °C overnight.

-

-

Purification and Salt Formation:

-

Suspend the crude product in 150 mL of isopropanol (IPA).

-

Heat the suspension to reflux. Slowly add a solution of HCl in IPA (or concentrated aqueous HCl) dropwise until the solid completely dissolves and the pH of the solution is acidic (pH 1-2).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

-

Collect the white crystalline solid of 3-Piperazin-1-yl-benzoic acid dihydrochloride by vacuum filtration.

-

Wash the crystals with cold IPA (2 x 20 mL) and dry under vacuum at 60 °C to a constant weight.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ |

| Molecular Weight | 279.17 g/mol [1] |

| Purity (HPLC) | >98% |

| Melting Point | To be determined experimentally (>250 °C expected) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

Spectroscopic and Chromatographic Analysis

The following techniques are employed to elucidate and confirm the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 3-Piperazin-1-yl-benzoic acid dihydrochloride in D₂O, one would expect to see signals corresponding to the aromatic protons (in the 7.0-8.0 ppm region) and two distinct signals for the piperazine protons (typically broad singlets or triplets in the 3.0-4.0 ppm range). The acidic protons (COOH and N-H⁺) may be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. The spectrum should show signals for the carboxylic acid carbon (~170 ppm), the aromatic carbons (115-150 ppm), and the piperazine carbons (~45-55 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on N-H stretches) around 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1700 cm⁻¹, C-N stretching vibrations around 1200-1350 cm⁻¹, and aromatic C-H and C=C bands.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₁₁H₁₄N₂O₂), the expected molecular ion peak [M+H]⁺ would be at m/z 207.11.[2][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) would be used to obtain a chromatogram where a single major peak indicates high purity.

The logical relationship between these characterization techniques and the structural features they verify is depicted below.

Sources

Spectroscopic Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Piperazin-1-yl-benzoic acid dihydrochloride (CAS 1187931-15-2), a compound of interest in pharmaceutical research and drug development.[1] As a molecule incorporating a benzoic acid moiety and a piperazine ring, its structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the predicted spectral characteristics based on established principles and data from analogous structures, offering a predictive framework for researchers working with this and related compounds.

Molecular Structure and Key Features

3-Piperazin-1-yl-benzoic acid dihydrochloride possesses a disubstituted benzene ring, a carboxylic acid group, and a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.

Molecular Properties Summary

| Property | Value | Source |

| CAS Number | 1187931-15-2 | [1] |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 279.17 g/mol | [1] |

| Physical Form | White to yellow solid | |

| Melting Point | >220 °C | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define the molecule's atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="3.2,0!"]; O2 [label="OH", pos="2.5,1.2!"]; N1 [label="N", pos="-1.5,0.5!"]; C8 [label="CH2", pos="-2.2,1.2!"]; C9 [label="CH2", pos="-3.2,0.5!"]; N2 [label="NH2+", pos="-3.9,1.2!"]; C10 [label="CH2", pos="-3.2,-0.2!"]; C11 [label="CH2", pos="-2.2,-0.2!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; Cl1 [label="Cl-", pos="-4.5,1.7!"]; Cl2 [label="Cl-", pos="-2.5,-1!"]; N1_H [label="H+", pos="-1.5,1.2!"];

// Benzene ring with connections C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents on the benzene ring C1 -- H1 [label=""]; C2 -- H2 [label=""]; C3 -- N1 [label=""]; C4 -- H3 [label=""]; C5 -- C7 [label=""]; C6 -- H4 [label=""];

// Carboxylic acid group C7 -- O1 [label="="]; C7 -- O2 [label=""];

// Piperazine ring N1 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- N2 [label=""]; N2 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N1 [label=""]; N1 -- N1_H [style=dotted];

// Position nodes for a better layout C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];

H1 [pos="0.5,0.5!"]; H2 [pos="-1.37,-0.2!"]; N1 [pos="-1.37,-2!"]; H3 [pos="0,-2.5!"]; C7 [pos="1.37,-2!"]; H4 [pos="1.37,-0.2!"];

O1 [pos="1.87,-2.5!"]; O2 [pos="1.87,-1.5!"];

C8 [pos="-2.37,-1.5!"]; C9 [pos="-2.87,-2!"]; N2 [pos="-2.37,-2.5!"]; C10 [pos="-1.37,-2.5!"]; C11 [pos="-0.87,-2!"]; N1_H [pos="-1.87,-1.5!"];

Cl1 [pos="-3.5,-2.5!"]; Cl2 [pos="-0.5,-3!"];

}

Caption: Molecular structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone for structural elucidation, providing information on the chemical environment of hydrogen atoms.[2] For 3-Piperazin-1-yl-benzoic acid dihydrochloride, the spectrum is predicted to show distinct signals for the aromatic protons and the piperazine ring protons. The use of a solvent like DMSO-d₆ is anticipated, as it can dissolve the salt and allow for the observation of exchangeable protons (N-H and O-H).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |

| ~9.5 | Broad singlet | 2H | -N⁺H₂- | The protonated nitrogens of the piperazine ring are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange. |

| 7.8 - 8.2 | Multiplet | 2H | Ar-H | Protons ortho to the carboxylic acid group are deshielded by its electron-withdrawing nature.[3][4] |

| 7.4 - 7.6 | Multiplet | 2H | Ar-H | Protons meta and para to the carboxylic acid group will appear in this region, with splitting patterns determined by their coupling with adjacent protons. |

| ~3.4 | Broad multiplet | 4H | -CH₂-N-Ar | The piperazine protons adjacent to the aromatic ring are deshielded due to the ring's anisotropic effect and the electron-withdrawing nature of the protonated nitrogen. |

| ~3.2 | Broad multiplet | 4H | -CH₂-N⁺H₂- | The piperazine protons adjacent to the second protonated nitrogen are also deshielded. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Piperazin-1-yl-benzoic acid dihydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For the title compound, characteristic absorption bands for the carboxylic acid, the aromatic ring, and the protonated amine are expected.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[5][6] |

| ~3050 | Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations in an aromatic ring. |

| 2800 - 2400 | Broad, Medium | N⁺-H stretch (Ammonium salt) | The stretching of the N-H bonds in the protonated piperazine ring gives rise to broad absorptions in this region. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl group of the benzoic acid moiety will produce a strong, sharp absorption band.[5][6] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) | Associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| ~1100 | Medium | C-N stretch | Corresponds to the stretching of the carbon-nitrogen bond between the aromatic ring and the piperazine. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.[2] For 3-Piperazin-1-yl-benzoic acid dihydrochloride, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique due to the compound's polar and pre-charged nature.

Predicted Mass Spectrometry Data (ESI+)

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 221.11 | [M+H]⁺ | This corresponds to the protonated free base (C₁₁H₁₄N₂O₂ + H⁺). The dihydrochloride salt will dissociate in the ESI source. |

| 203.10 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 177.08 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 135.08 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety. |

| 86.09 | [C₄H₁₀N₂]⁺ | Fragment corresponding to the piperazine ring. |

Fragmentation Pathway

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern, often involving cleavage of the piperazine ring and loss of substituents.[2]

Caption: Predicted ESI-MS fragmentation of 3-Piperazin-1-yl-benzoic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 3-Piperazin-1-yl-benzoic acid dihydrochloride through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established chemical principles and comparison with related structures, serves as a valuable reference for researchers in pharmaceutical development and chemical synthesis. The interplay of these analytical techniques offers a self-validating system for the unambiguous identification of this compound.

References

-

Indian Journal of Pure & Applied Physics. "Spectral investigation and normal coordinate analysis of piperazine". Available from: [Link]

-

ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Available from: [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methyl-1-piperazinyl_methyl_benzoic-acid-dihydrochloride]([Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

- Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Available from: [Link]

-

Quora. What is the IR spectrum of benzoic acid? How is it determined?. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

-

Oakwood Chemical. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Available from: [Link]

-

PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Available from: [Link]

Sources

- 1. 3-Piperazin-1-yl-benzoic acid dihydrochloride [oakwoodchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Hypothetical Case Study

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the determination of the crystal structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride. As the definitive crystal structure of this specific compound is not publicly available, this document presents a hypothetical case study that meticulously follows the complete workflow from synthesis to structural elucidation. The data and analyses herein are based on established principles and closely related known structures, such as that of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, to provide a realistic and instructive framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperazine-Containing Active Pharmaceutical Ingredients (APIs)

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. Their prevalence is due to their unique physicochemical properties, including their ability to exist in different protonation states, which influences solubility, permeability, and receptor-binding interactions. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is of paramount importance in drug development. It governs critical properties such as stability, dissolution rate, and bioavailability. This guide will walk through the essential steps to determine and understand the crystal structure of the title compound, a molecule of interest in pharmaceutical research.

Synthesis and Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride

A plausible synthetic route to 3-Piperazin-1-yl-benzoic acid dihydrochloride would involve a nucleophilic aromatic substitution reaction, followed by purification and salt formation.

Synthetic Pathway

A common method for the synthesis of similar compounds involves the reaction of a fluorinated benzoic acid with piperazine. For the target compound, 3-fluorobenzoic acid would be reacted with an excess of piperazine under basic conditions to yield 3-(piperazin-1-yl)benzoic acid. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Spectroscopic and Thermal Characterization

Prior to single-crystal X-ray diffraction, the synthesized compound would be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of piperazine compounds.[1] The chemical shifts provide detailed information about the environment of each proton and carbon atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the piperazine ring (N-H and C-N stretches) would be expected.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.[1]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of the compound, such as its melting point, decomposition temperature, and the presence of any solvates.[2][3][4][5] These techniques are widely used in the pharmaceutical sciences for solid-state characterization.[2][3][4][5]

Single-Crystal X-ray Diffraction: A Hypothetical Structural Elucidation

The pinnacle of solid-state characterization is single-crystal X-ray diffraction, which provides an unambiguous determination of the three-dimensional atomic arrangement.[6][7][8][9]

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[7][8] For a dihydrochloride salt, slow evaporation from a suitable solvent system, such as an ethanol/water mixture, would be a primary method to attempt crystallization.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern is then used to solve the crystal structure.

Hypothetical Crystal Structure Analysis

Based on the analysis of a closely related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid[10], we can predict and discuss the likely structural features of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Table 1: Hypothetical Crystallographic Data for 3-Piperazin-1-yl-benzoic acid dihydrochloride

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₆Cl₂N₂O₂ |

| Formula Weight | 295.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.30 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 624 |

The piperazine ring would be expected to adopt a stable chair conformation. The dihedral angle between the plane of the benzoic acid ring and the mean plane of the piperazine ring would be a key conformational parameter, influencing the overall molecular shape. In the case of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, this angle is around 30 degrees.[10]

In the dihydrochloride salt, both nitrogen atoms of the piperazine ring would be protonated. This would lead to a rich network of hydrogen bonds involving the protonated amine groups, the carboxylic acid group, and the chloride counter-ions. The carboxylic acid group itself could form hydrogen-bonded dimers with neighboring molecules. These interactions would dictate the crystal packing and ultimately the macroscopic properties of the solid.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the structural elucidation of 3-Piperazin-1-yl-benzoic acid dihydrochloride. By following a logical progression from synthesis and characterization to the detailed analysis of single-crystal X-ray diffraction data, we have highlighted the critical importance of understanding the solid-state structure of pharmaceutically relevant molecules. The insights gained from such studies are invaluable for the rational design and development of new drug candidates with optimized properties.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

-

Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Thermal Analysis of Pharmaceuticals. Henven. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PubMed. [Link]

-

Single crystal X-ray diffraction. Fiveable. [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.com. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. akjournals.com [akjournals.com]

- 4. ovid.com [ovid.com]

- 5. Crystal structure of 4-[4-(eth-oxy-carbon-yl)piperazin-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 3-Piperazin-1-yl-benzoic Acid Derivatives

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The 3-Piperazin-1-yl-benzoic acid framework represents a promising, yet underexplored, chemical series for the development of novel therapeutics. This guide provides a comprehensive, field-proven strategy for the systematic biological activity screening of a library of these derivatives. We will delineate a hierarchical screening cascade designed to identify and characterize novel modulators of G-Protein Coupled Receptors (GPCRs), a common target class for piperazine-containing compounds.[1][2] This document outlines detailed protocols for primary and secondary assays, selectivity profiling, and mechanism of action studies, providing researchers with a robust framework for advancing lead compounds.

Introduction: Rationale and Strategic Overview

The journey from a chemical library to a viable drug candidate is a multi-stage process of elimination and characterization. For a novel series like 3-Piperazin-1-yl-benzoic acid derivatives, a logical and resource-efficient screening strategy is paramount. Given the prevalence of the piperazine moiety in drugs targeting GPCRs, particularly serotonin (5-HT) and dopamine receptors, our screening strategy will be centered on this target class.[3][4]

This guide will use the Serotonin 1A Receptor (5-HT1A) , a Gi-coupled GPCR implicated in anxiety and depression, as a representative primary target to illustrate the screening process. The methodologies described, however, are broadly applicable to other GPCRs.

Our screening cascade is designed to answer four fundamental questions:

-

Does it bind? (Primary Screen: Target Engagement)

-

Does it work? (Secondary Screen: Functional Activity)

-

Is it selective? (Counter-Screening: Specificity)

-

How does it work? (Mechanism of Action Studies)

This structured approach ensures that resources are focused on compounds with the highest potential, while systematically weeding out non-specific or inactive molecules.

Detailed Protocol: HTRF cAMP Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a robust high-throughput method. [5] Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Assay Kit: Commercial HTRF cAMP assay kit (contains lysis buffer, Eu³⁺-cryptate labeled anti-cAMP antibody, and d2-labeled cAMP). [5]* Stimulant: Forskolin (a direct activator of adenylyl cyclase, used to create a measurable cAMP signal that can be inhibited).

-

Reference Agonist: 8-OH-DPAT.

-

Instrumentation: HTRF-compatible plate reader.

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT1A expressing cells into 384-well plates and grow overnight.

-

Compound Addition: Add test compounds (as potential antagonists) or reference agonist (8-OH-DPAT) to the cells. [6]3. Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control. This stimulates cAMP production. Incubate for 30 minutes at room temperature. [6]4. Cell Lysis & Detection: Add the HTRF lysis buffer and detection reagents (d2-cAMP and anti-cAMP-cryptate) simultaneously to all wells. [6]5. Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium. [6]6. Reading: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

-

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced.

-

Agonists: Will decrease the forskolin-stimulated HTRF ratio.

-

Antagonists: Will reverse the inhibitory effect of a reference agonist like 8-OH-DPAT, thus restoring the HTRF ratio towards the forskolin-only level.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values from dose-response curves.

Phase 3: Selectivity and Mechanism of Action

Validated hits must be profiled for selectivity and their precise mechanism of action (MoA) must be determined. A good drug candidate should be potent at its intended target and significantly less potent at related targets to minimize off-target side effects. [4]

Selectivity Counter-Screening

Rationale: The 3-piperazin-1-yl-benzoic acid scaffold may interact with other receptors, particularly other serotonin subtypes or dopamine receptors. [7]Counter-screening against a panel of relevant receptors is essential.

Methodology:

-

Perform radioligand binding assays for the validated hits against a panel of receptors, such as:

-

Serotonin Receptors: 5-HT1B, 5-HT2A, 5-HT6, 5-HT7.

-

Dopamine Receptors: D1, D2, D3.

-

Adrenergic Receptors: α1, α2, β.

-

-

Selectivity Index: Calculate the selectivity index by dividing the Ki (or IC50) for the off-target receptor by the Ki for the primary target (5-HT1A). A selectivity index of >100-fold is generally desired.

Mechanism of Action (MoA) Assays

Beyond simple agonism or antagonism, GPCRs can signal through G-protein independent pathways, most notably via β-arrestin recruitment. [8][9]Characterizing this "biased agonism" is critical in modern drug discovery.

A. β-Arrestin Recruitment Assay

-

Principle: Upon GPCR activation, β-arrestin proteins are recruited to the receptor, a key step in signal desensitization and internalization. [8]This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC). [10]In an EFC assay, the receptor is tagged with one part of an enzyme and β-arrestin with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence). [10][11]* Interpretation: This assay determines if a compound promotes or blocks the receptor-arrestin interaction, providing a profile of its G-protein vs. arrestin pathway bias.

B. ERK Phosphorylation Assay (Western Blot)

-

Principle: Both G-protein and β-arrestin pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. [1]Measuring the ratio of phosphorylated ERK (pERK) to total ERK via Western blot provides a readout of downstream functional signaling. [12][13]* Protocol Summary:

-

Treat 5-HT1A-expressing cells with the test compound for various time points (e.g., 5, 15, 30 min).

-

Lyse the cells and separate proteins by size using SDS-PAGE. [12] 3. Transfer proteins to a membrane and probe with a primary antibody specific for pERK1/2.

-

Detect the signal using a chemiluminescent substrate. [12] 5. Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. [14] 6. Quantify band intensity to determine the pERK/Total ERK ratio. [14]

-

Data Summary and Candidate Selection

All quantitative data should be consolidated for clear comparison. This allows the project team to make an informed decision on which compounds to advance.

Table 1: Hypothetical Screening Data Summary for Lead Compounds

| Compound ID | 5-HT1A Binding (Ki, nM) | 5-HT1A Function (cAMP IC50, nM) | 5-HT2A Binding (Ki, nM) | D2 Binding (Ki, nM) | Selectivity (5-HT2A/5-HT1A) | β-Arrestin (EC50, nM) |

| PB-001 | 2.5 | 5.1 (Antagonist) | 350 | >10,000 | 140-fold | >10,000 |

| PB-002 | 15.8 | 35.2 (Antagonist) | 1,200 | 850 | 76-fold | >10,000 |

| PB-003 | 220.4 | >10,000 | >10,000 | >10,000 | N/A | >10,000 |

| Reference | 1.8 | 3.5 (Antagonist) | 250 | 5,000 | 139-fold | >10,000 |

Selection Criteria: Based on the data above, PB-001 would be prioritized as a lead candidate due to its:

-

High Potency: Nanomolar binding affinity and functional antagonism.

-

High Selectivity: >100-fold selectivity against key off-targets.

-

Clear MoA: Acts as a G-protein pathway antagonist with no significant β-arrestin recruitment.

This compound would then progress to more complex cellular models and eventually in vivo studies.

References

-

Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

-

Kumari, P., Ghosh, E., & Shukla, A. K. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Molecular Medicine, 21(11), 687-701. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]

-

Al-Obaidi, M. F., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Kiss, D. (2012). Answer to "Western blot band for Erk and phopho(p)". ResearchGate. [Link]

-

Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. National Center for Biotechnology Information. [Link]

-

Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Cichero, E., et al. (2018). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Rajak, H., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One. [Link]

-

Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

-

Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

-

Stoeber, M., et al. (2018). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

ResearchGate. (2017). The GPCR β-arrestin recruitment assay principle. [Link]

-

Bio-Techne. Detailed Characterization of ERK1 and ERK2 Phosphorylation. [Link]

-

Creative Bioarray. GPCR Screening Services. [Link]

-

Zhang, L. L., & Zhang, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Bojarski, A. J., et al. (2019). Structural insights into serotonin receptor ligands polypharmacology. Chemaxon. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

DiscoverX. Why Study GPCR Arrestin Recruitment?. [Link]

-

ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

Revvity. (2017). How to run a cAMP HTRF assay. YouTube. [Link]

-

Stone, E., et al. (2018). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Chemical Biology. [Link]

-

Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

-

Kaczor, A. A., et al. (2018). Structural insights into serotonin receptor ligands polypharmacology. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2014). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acnp.org [acnp.org]

- 4. chemaxon.com [chemaxon.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]

- 9. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Evaluation of 3-Piperazin-1-yl-benzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including its basic nature and ability to participate in hydrogen bonding, allow for versatile interactions with various biological targets. Derivatives of piperazine have shown significant pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] This guide focuses on a specific class of these compounds: 3-Piperazin-1-yl-benzoic acid analogs. These molecules hold considerable promise for the development of novel therapeutics, and their effective in vitro evaluation is a critical first step in the drug discovery cascade.

This technical guide provides a comprehensive framework for the in vitro characterization of 3-Piperazin-1-yl-benzoic acid analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The following sections will detail a logical progression of assays, from initial cytotoxicity screening to more complex mechanistic studies, enabling a thorough understanding of a compound's biological profile.

Phase 1: Foundational Screening - Assessing General Cytotoxicity

A primary and essential step in the evaluation of any new chemical entity is to determine its general effect on cell viability. This initial screen helps to identify the concentration range at which the compound exhibits biological activity and flags compounds with overt toxicity early in the discovery process. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[4][5]

Core Principle: Mitochondrial Activity as a Readout for Cell Viability

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the principle that metabolically active cells, specifically through the action of mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[4][6] The intensity of the color produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: A Comparative Overview of MTT and XTT Assays

The choice between the MTT and XTT assay often depends on the specific experimental needs, such as throughput and sensitivity. The key difference lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, whereas the XTT assay yields a water-soluble orange formazan, streamlining the protocol.[4]

Caption: Comparative workflow of MTT and XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

This protocol provides a step-by-step guide for performing the XTT assay, a robust method for determining the cytotoxic potential of 3-Piperazin-1-yl-benzoic acid analogs.

-

Cell Seeding:

-

Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon cancer) to ~80% confluency.[7][8]

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well microplate at a density of 1 x 104 cells per well in a final volume of 100 µL.

-

Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 3-Piperazin-1-yl-benzoic acid analog in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Add the test compounds to the appropriate wells, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

-

Include vehicle control (solvent only) and untreated control wells.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the activated XTT solution to each well.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

-

Data Presentation and Interpretation

The results of the cytotoxicity assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

| Compound ID | Analog Structure | A549 IC50 (µM) | HCT-116 IC50 (µM) |

| PBA-001 | 3-(4-methylpiperazin-1-yl)benzoic acid | > 100 | > 100 |

| PBA-002 | 3-(4-phenylpiperazin-1-yl)benzoic acid | 25.3 | 32.1 |

| PBA-003 | 3-(4-(4-fluorobenzyl)piperazin-1-yl)benzoic acid | 10.8 | 15.2 |

| Gefitinib (Control) | - | 16.56 | 10.51 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Target-Oriented Evaluation

Following the initial cytotoxicity screen, the next logical step is to investigate the specific molecular targets through which the 3-Piperazin-1-yl-benzoic acid analogs exert their effects. Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) and various enzymes.[2][9]

GPCR Binding Assays: Identifying Receptor Interactions

GPCRs are a large family of cell surface receptors that are major drug targets.[10] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11]

Caption: Workflow and principle of a competitive GPCR radioligand binding assay.

-

Membrane Preparation:

-

Use commercially available cell membranes expressing the GPCR of interest or prepare them from cells overexpressing the receptor.

-

-

Assay Setup:

-

In a 96-well filter plate, add the following in order:

-

Assay buffer

-

Test compound (3-Piperazin-1-yl-benzoic acid analog) at various concentrations.

-

Radioligand at a concentration at or below its Kd.

-

Cell membranes.

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate the bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

| Compound ID | Target GPCR | Radioligand | Ki (nM) |

| PBA-002 | Dopamine D2 | [3H]-Spiperone | 85 |

| PBA-003 | Serotonin 5-HT1A | [3H]-8-OH-DPAT | 22 |

| Clozapine (Control) | Dopamine D2 | [3H]-Spiperone | 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays: Uncovering Enzymatic Interactions

Many drugs exert their therapeutic effects by inhibiting enzymes.[12] A variety of assay formats can be used to determine the inhibitory potential of 3-Piperazin-1-yl-benzoic acid analogs against specific enzymes.

-

Assay Setup:

-

In a 96-well plate, add the following:

-

Assay buffer

-

Test compound at various concentrations.

-

Enzyme solution.

-

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the enzyme's substrate to initiate the reaction.

-

-

Incubation and Detection:

-

Incubate the plate for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction (if necessary) and measure the formation of the product using a colorimetric or fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Phase 3: Safety and Selectivity Profiling

Once a compound has demonstrated promising activity against a specific target, it is crucial to assess its safety and selectivity profile. This involves evaluating its potential for off-target effects that could lead to adverse drug reactions.

hERG Channel Assay: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[13] Therefore, assessing the potential of a compound to block the hERG channel is a critical step in preclinical safety evaluation.[14]

Caption: Workflow for an automated patch clamp hERG assay.

The results are expressed as the IC50 value for hERG channel inhibition. A higher IC50 value indicates a lower risk of cardiotoxicity.

| Compound ID | hERG IC50 (µM) |

| PBA-002 | 15.2 |

| PBA-003 | > 30 |

| E-4031 (Control) | 0.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Drug Metabolism: Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential for drug-drug interactions is a key component of the safety profile.[15] Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and inhibition of these enzymes can lead to altered drug clearance and potential toxicity.[16]

-

Assay Setup:

-

In a 96-well plate, add human liver microsomes, a fluorescent CYP-specific substrate, and the test compound at various concentrations.

-

Include a positive control inhibitor for each CYP isoform being tested.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Incubate the plate at 37°C.

-

-

Detection:

-

Measure the fluorescence of the metabolized substrate over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the IC50 value for each CYP isoform.

-

The IC50 values indicate the potential of the compound to inhibit specific CYP isoforms.

| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |

| PBA-002 | > 50 | 22.5 | 8.9 | 12.1 |

| PBA-003 | > 50 | > 50 | 28.4 | > 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Roadmap for Advancing 3-Piperazin-1-yl-benzoic Acid Analogs

This technical guide provides a structured and scientifically grounded approach to the in vitro evaluation of 3-Piperazin-1-yl-benzoic acid analogs. By following this phased approach, from initial cytotoxicity screening to detailed target-oriented and safety profiling, researchers can efficiently and effectively characterize their compounds of interest. The detailed protocols, data presentation templates, and workflow visualizations are intended to serve as a practical resource for drug discovery professionals. A thorough in vitro evaluation is paramount for identifying promising lead candidates and making informed decisions to advance them into further preclinical and clinical development.

References

-

Drug Metabolism Assays. BioIVT. Available at: [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Physiologica Sinica. Available at: [Link]

-

In Vitro Metabolism. IQVIA Laboratories. Available at: [Link]

-

Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available at: [Link]

-

In Vitro Metabolism Studies. Creative Biolabs. Available at: [Link]

-

MTT assay. Wikipedia. Available at: [Link]

-

Services for in vitro Metabolism research. Admescope. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]

-

hERG Assay. Slideshare. Available at: [Link]

-

Recent progress in assays for GPCR drug discovery. PubMed. Available at: [Link]

-

hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

-

Receptor Binding Assays. Multiwell Plates. Available at: [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

-

Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publisher. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]

-

(PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. Available at: [Link]

-

Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. Available at: [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

-

6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

Harnessing the Piperazine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Molecules

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[1][2][3] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols.

The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages

The widespread use of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[2][3]

Core Physicochemical Properties

The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[4][5][6] Key properties include:

-

Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions. This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[4][5]

-

Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5][6]

-

Conformational Flexibility: The piperazine ring typically exists in a chair conformation. This conformational flexibility can be modulated by inserting it into more complex polycyclic structures, allowing for precise orientation of substituents to fit into a biological target's binding pocket.[2]

-

Chemical Reactivity: The secondary amine nature of the piperazine nitrogens makes them amenable to a wide range of chemical modifications, facilitating the synthesis of large and diverse compound libraries.[2][3] This reactivity is a key reason for its popularity in drug discovery.

Impact on Pharmacokinetics